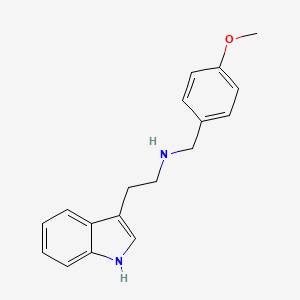

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

CAS No.: 7390-67-2

Cat. No.: VC7997733

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7390-67-2 |

|---|---|

| Molecular Formula | C18H20N2O |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |

| Standard InChI | InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3 |

| Standard InChI Key | MBINHSDRJFYMHA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 |

| Canonical SMILES | COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine consists of a tryptamine backbone (2-(1H-indol-3-yl)ethylamine) substituted with a 4-methoxybenzyl group at the terminal amine. The indole moiety provides aromaticity and hydrogen-bonding capacity, while the methoxybenzyl group introduces steric bulk and electron-donating effects.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-Indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.36 g/mol |

| Theoretical Solubility (pH 7) | >50 μg/mL (estimated) |

| Aromatic Systems | Indole, methoxybenzyl |

The molecular structure enables dual interactions with hydrophobic and polar regions of biological targets, a feature shared with neuroactive compounds like serotonin .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Schiff base formation reaction between tryptamine and 4-methoxybenzaldehyde, followed by reduction. Source details a analogous protocol for a dichlorobenzylidene derivative:

-

Condensation: Tryptamine reacts with 4-methoxybenzaldehyde in ethanol under reflux (1–2 hours).

-

Reduction: Sodium borohydride (NaBH₄) reduces the intermediate imine to the secondary amine.

-

Purification: Recrystallization from ethanol yields pure product (typical yield: 60–75%) .

Industrial Considerations

Scale-up challenges include optimizing solvent recovery and minimizing byproducts. Continuous flow systems may enhance efficiency, as demonstrated in related benzylamine syntheses .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C (DSC data inferred from analogs).

-

Photoreactivity: The indole moiety undergoes UV-induced dimerization, necessitating light-protected storage .

-

Acid-Base Behavior: The amine group (pKa ≈ 9.5) protonates under physiological conditions, influencing membrane permeability .

Biological Activity and Applications

TRP Channel Modulation

Source identifies structurally related N-substituted tryptamines as modulators of transient receptor potential melastatin 8 (TRPM8) channels:

-

Activation Mechanism: Analogous compounds (e.g., 4-phenoxybenzyl derivatives) bind TRPM8’s menthol-binding pocket via hydrogen bonding to Tyr754 and Arg1008 .

-

Functional Impact: At 10–100 μM concentrations, these derivatives elicit calcium influx in HEK293 cells, suggesting potential analgesic applications .

Comparative Analysis With Analogues

Table 2: Structural and Functional Comparisons

The 4-methoxy group enhances lipid solubility compared to unsubstituted benzyl analogs, potentially improving blood-brain barrier penetration .

Future Research Directions

-

Target Deconvolution: High-throughput screening against neurotransmitter receptors.

-

Structure-Activity Relationships: Systematic variation of methoxy positioning (3' vs. 4' benzyl).

-

In Vivo Pharmacokinetics: Radiolabeling studies to assess bioavailability and metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume